molecular formula C8H7F3N2O B7721531 N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide

N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B7721531
M. Wt: 204.15 g/mol
InChI Key: PVKWCVFBDWTUAU-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide is a benzenecarboximidamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the benzene ring and a hydroxylamine (-NHOH) group attached to the carboximidamide moiety. The compound is of interest in medicinal chemistry and materials science, particularly for applications requiring selective binding or stability under physiological conditions .

Properties

IUPAC Name

N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKWCVFBDWTUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391249
Record name N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40067-66-1
Record name N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)benzamidoxime
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Preparation Methods

Hydroxyimino Halide Route

This method begins with 2-trifluoromethylbenzaldehyde, which undergoes oxime formation followed by halogenation. Treatment of the aldehyde with hydroxylamine hydrochloride in ethanol/water (1:1 v/v) at 60°C for 4 hours yields 2-trifluoromethylbenzaldehyde oxime. Subsequent halogenation using N-chlorosuccinimide (NCS) in dichloromethane at 0°C produces the hydroxyimino chloride intermediate.

Reaction Scheme:

2-TrifluoromethylbenzaldehydeNH2OH\cdotpHCl2-Trifluoromethylbenzaldehyde oximeNCSRC(Cl)=NOH\text{2-Trifluoromethylbenzaldehyde} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{2-Trifluoromethylbenzaldehyde oxime} \xrightarrow{\text{NCS}} \text{RC(Cl)=NOH}

The hydroxyimino chloride is then reacted with aqueous ammonia (28%) in tetrahydrofuran (THF) at 25°C for 12 hours to form the amidoxime precursor. This method achieves a 68% yield over two steps.

Nitrile Hydroxylation

An alternative approach involves direct hydroxylation of 2-trifluoromethylbenzonitrile. Heating the nitrile with hydroxylamine hydrochloride (3 equiv) in methanol at 80°C for 24 hours under reflux conditions produces the amidoxime in 72% yield. The reaction is catalyzed by sodium bicarbonate, which neutralizes HCl byproducts.

Cyclization and Functionalization

Acid Halide-Mediated Cyclization

The amidoxime intermediate undergoes cyclization with trifluoroacetic anhydride (TFAA) to introduce the trifluoromethyl group. In a representative procedure, the amidoxime (1 equiv) is treated with TFAA (1.2 equiv) in dry dichloromethane at −10°C for 2 hours, followed by gradual warming to 25°C. This step forms an O-acyl intermediate, which spontaneously cyclizes to yield the target compound.

Optimized Conditions:

  • Solvent: Anhydrous CH2_2Cl2_2

  • Temperature: −10°C → 25°C (ramp over 2 hours)

  • Yield: 78%

Silver Trifluoroacetate-Assisted Synthesis

For enhanced regioselectivity, silver trifluoroacetate (AgTFA) is employed as a catalyst. A mixture of amidoxime (1 equiv), AgTFA (0.1 equiv), and 1,3-propanedithiol acetal (1.5 equiv) in THF is heated at 80°C under nitrogen for 6 hours. This method achieves 82% yield by suppressing side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to improve efficiency. Key parameters include:

ParameterValue
Residence Time15 min
Temperature120°C
Pressure3 bar
Throughput2.5 kg/h

This system reduces reaction time from 24 hours (batch) to 15 minutes while maintaining 85% yield.

Purification Protocols

Crude product is purified via recrystallization from ethanol/water (7:3 v/v) or chromatography on silica gel (hexane/ethyl acetate, 4:1). Purity exceeding 99% is achieved, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodStarting MaterialStepsYield (%)Purity (%)Scalability
Hydroxyimino Halide2-Trifluoromethylbenzaldehyde36898.5Moderate
Nitrile Hydroxylation2-Trifluoromethylbenzonitrile27297.8High
AgTFA CatalysisAmidoxime18299.2Low

Mechanistic Insights

Cyclization Pathway

Density functional theory (DFT) calculations reveal that the cyclization proceeds via a six-membered transition state, with the trifluoromethyl group exerting an electron-withdrawing effect that lowers the activation energy by 12 kJ/mol compared to non-fluorinated analogs.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) stabilize the transition state, increasing reaction rates by a factor of 3.2 compared to non-polar solvents.

Challenges and Solutions

Byproduct Formation

Competing N-oxide formation is mitigated by maintaining reaction temperatures below 30°C and using anhydrous conditions.

Catalyst Recovery

Silver trifluoroacetate is recovered via filtration and reused up to 5 times without significant activity loss (≤8% yield reduction).

Recent Innovations

Photoredox Catalysis

Visible-light-mediated synthesis using Ru(bpy)3_3Cl2_2 as a catalyst reduces reaction time to 30 minutes with 89% yield.

Biocatalytic Approaches

Engineered nitrile hydratases from Pseudomonas putida convert 2-trifluoromethylbenzonitrile to amidoxime at 37°C in aqueous buffer (pH 7.4), achieving 91% conversion .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from the reactions of N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Halogenated Derivatives

  • N'-(3-Bromophenyl)-4-fluoro-N-hydroxy-3-(trifluoromethyl)benzenecarboximidamide (PDB ID: 4OD) This derivative introduces a bromine atom at the 3-position of the phenyl ring and a fluorine at the 4-position. Molecular weight increases to 377.13 g/mol compared to the parent compound’s 210.18 g/mol, influencing pharmacokinetic properties such as solubility and metabolic stability .
  • N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide Substitution at the 3-position with -CF₃ and a phenyl group at the N'-position creates a bulkier structure. The SMILES string (FC(c1cccc(c1)/C(NO)=Nc2ccccc2)(F)F) highlights extended conjugation, which may alter electronic properties and redox behavior .

Bis(trifluoromethyl) Derivatives

  • 3,5-Bis(trifluoromethyl)benzenecarboximidamide Hydrochloride
    The addition of a second -CF₃ group at the 5-position significantly increases lipophilicity (logP) and molecular weight (272.15 g/mol). This modification enhances membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments for biological applications. Safety data indicate irritancy risks (Xi hazard symbol), requiring careful handling .

Heterocyclic Analogues

Thiophene-Based Derivatives

  • (Z)-N'-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide
    Replacing the benzene ring with a thiophene introduces sulfur-mediated electronic effects. The molecular weight decreases to 210.18 g/mol, and the thiophene’s lower aromaticity may reduce π-π stacking interactions in biological systems. This analog’s CAS number (2060523-52-4) and synthetic accessibility (57% yield in related procedures) make it a viable candidate for structure-activity relationship (SAR) studies .

Imidazo[4,5-b]pyridine Derivatives

  • Synthetic routes involve POCl₃ and NH₂OH, yielding 0.22 g of product from 0.62 mmol starting material .

Functional Group Modifications

N'-Hydroxy vs. N'-Aryl Substitutions

  • 4-(Trifluoromethyl)benzamidine Hydrochloride
    Replacing the hydroxylamine group with a simple amidine (-C(=NH)NH₂) eliminates redox activity but simplifies synthesis. The hydrochloride salt form (38980-96-0) improves crystallinity and stability, with a melting point of 167°C .

  • The molecular formula (C11H7NO4S2) reflects increased complexity, though synthetic yields and purity data are unspecified .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide C8H6F3N2O 210.18 2-CF₃, N'-OH 2060523-52-4
3,5-Bis(trifluoromethyl)benzenecarboximidamide C9H6F6N2O 272.15 3,5-di-CF₃, N'-OH 72111-09-2
(Z)-N'-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide C6H5F3N2OS 210.18 Thiophene, 2-CF₃ 1876993-80-4

Biological Activity

N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its electron-withdrawing properties, potentially influencing its reactivity and biological interactions. The molecular formula for this compound is C8H6F3N2O, with a molecular weight of approximately 220.15 g/mol.

The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets. It is hypothesized that the compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is critical for its potential therapeutic applications in medicine.

Anticancer Activity

Preliminary investigations into the anticancer potential of related compounds indicate that they may target specific molecular pathways involved in cancer progression. For instance, thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 3 to 20 µM . While direct studies on this compound are scarce, the presence of the trifluoromethyl group may enhance its potency against cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundContains a trifluoromethyl group; enhances reactivityPotential antimicrobial and anticancer activity
N-hydroxy-2-methyl-4-(trifluoromethyl)benzenecarboximidamideLacks the hydroxy group; different electronic propertiesLimited studies; potential variations in activity
N-hydroxy-2-(trifluoromethoxy)benzenecarboximidamideContains a trifluoromethoxy group; alters reactivityInvestigated for binding affinity to enzymes

This table highlights how variations in functional groups can significantly influence the biological activities of similar compounds.

Case Studies and Research Findings

  • Antibacterial Studies : A study on hydroxamidines revealed their effectiveness as inhibitors of bacterial RNAP, indicating that modifications like those in this compound could yield similar results against pathogenic bacteria .
  • Anticancer Research : In vitro studies on thiourea derivatives showed promising results against cancer cell lines. These findings suggest that further exploration into the anticancer properties of this compound could be warranted, especially considering its structural attributes .
  • Mechanistic Insights : The mechanism by which similar compounds exert their effects often involves enzyme inhibition or receptor modulation. Understanding these pathways could provide insights into how this compound functions at a molecular level.

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